molecular formula C11H13N3O2 B14909101 N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide

N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide

Cat. No.: B14909101
M. Wt: 219.24 g/mol
InChI Key: UIIJJIYQCSOSSY-MXOVAJDFSA-N
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Description

N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is a compound that belongs to the class of oximes and hydrazones. These compounds are known for their significant biological and analytical properties. The presence of both oxime and hydrazone functional groups in this compound makes it an interesting subject for scientific research due to its potential to form various metal complexes .

Preparation Methods

The synthesis of N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide involves the reaction of biacetyl monoxime with benzoic hydrazide in ethanol, with a few drops of glacial acetic acid added to the mixture. The solution is then refluxed for 8 hours to obtain the desired product

Chemical Reactions Analysis

N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide undergoes various chemical reactions, including complexation with transition metals such as cobalt (II), nickel (II), copper (II), and palladium (II). These reactions typically involve the formation of square planar or octahedral complexes, depending on the metal ion and reaction conditions . Common reagents used in these reactions include pyridine and other coordinating solvents. The major products formed are metal complexes with distinct spectral and magnetic properties .

Mechanism of Action

The mechanism by which N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxime and hydrazone functional groups provide multiple coordination sites, allowing the compound to act as a polydentate ligand. This leads to the formation of complexes with distinct geometries and properties, which can interact with biological targets or be used in analytical applications .

Comparison with Similar Compounds

N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is unique due to the presence of both oxime and hydrazone functional groups, which provide multiple coordination sites for metal complexation. Similar compounds include:

These compounds share the ability to form metal complexes, but N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is distinguished by its specific structural features and the resulting properties of its metal complexes.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-[(E)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C11H13N3O2/c1-8(9(2)14-16)12-13-11(15)10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,15)/b12-8+,14-9+

InChI Key

UIIJJIYQCSOSSY-MXOVAJDFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C(=N/O)/C

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C(=NO)C

Origin of Product

United States

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